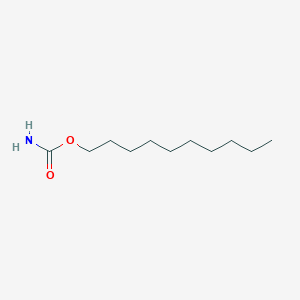
2,3-Dibromo-2-methylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-2-methylbutanedioic acid is an organic compound with the molecular formula C5H8Br2O4 It is a derivative of butanedioic acid, where two bromine atoms and one methyl group are substituted at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-methylbutanedioic acid typically involves the bromination of 2-methylbutanedioic acid. The reaction is carried out by adding bromine to a solution of 2-methylbutanedioic acid in an appropriate solvent, such as chloroform, under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where bromine atoms are added to the double bond of the 2-methylbutanedioic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-2-methylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibromo derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups, such as hydroxyl or amino groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo derivatives with higher oxidation states, while reduction can produce hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
2,3-Dibromo-2-methylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-2-methylbutanedioic acid involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-2-methylbutane: A similar compound with a different functional group, used in organic synthesis.
2,3-Dibromobutane: Another brominated compound with similar reactivity but different structural properties.
Uniqueness
2,3-Dibromo-2-methylbutanedioic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
19371-95-0 |
|---|---|
Fórmula molecular |
C5H6Br2O4 |
Peso molecular |
289.91 g/mol |
Nombre IUPAC |
2,3-dibromo-2-methylbutanedioic acid |
InChI |
InChI=1S/C5H6Br2O4/c1-5(7,4(10)11)2(6)3(8)9/h2H,1H3,(H,8,9)(H,10,11) |
Clave InChI |
FSWZFIMNUMKNEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)Br)(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


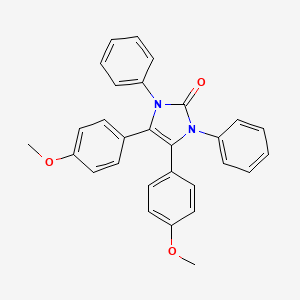
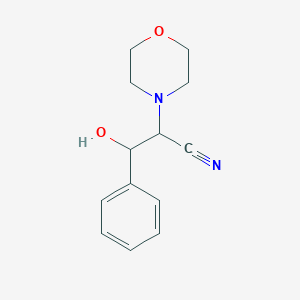
![2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol](/img/structure/B14005393.png)
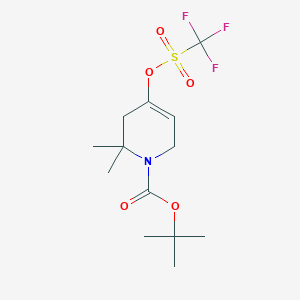

![2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol](/img/structure/B14005420.png)
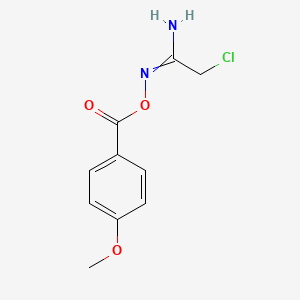
![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)
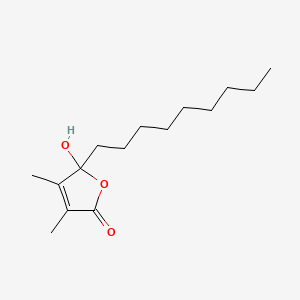
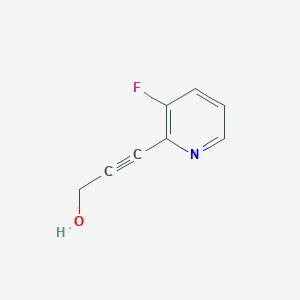
![2-bromo-N-[3-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]phenyl]acetamide](/img/structure/B14005453.png)
![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)
